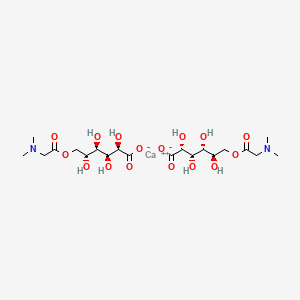
Sodium tetraborate pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a white crystalline powder and is known for its solubility in water and glycerin, while being slightly soluble in ethanol and carbon tetrachloride . This compound is widely used in various industrial applications, including glass and ceramics manufacturing, as well as in household products like detergents and insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetraborate pentahydrate can be synthesized from sodium tetraborate decahydrate by controlling the feeding temperature above 70°C and the crystallization temperature above 60°C. The process involves recrystallization, filtration, and drying below 120°C . Another method involves dissolving natural boron ore in hot water, followed by filtration, cooling, and crystallization .
Industrial Production Methods: In industrial settings, this compound is produced by reacting the mineral colemanite (2CaO·3B₂O₃·5H₂O) with sodium carbonate (Na₂CO₃) in an aqueous environment. This reaction produces an aqueous solution of sodium tetraborate and sodium hydroxide, with the precipitation of solid calcium carbonate. The solution is then treated with boric acid (H₃BO₃) to neutralize the sodium hydroxide and form additional sodium tetraborate, which is then crystallized .
Types of Reactions:
Hydrolysis: this compound hydrolyzes in water to form a mildly alkaline solution.
Acid-Base Reactions: It reacts with acids to form boric acid.
Oxidation-Reduction: When combined with strong alkalis, it forms compounds of lower pH.
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in the reaction to produce boric acid.
Sodium Carbonate (Na₂CO₃): Used in the industrial production process.
Major Products:
Boric Acid (H₃BO₃): Formed from the reaction with hydrochloric acid.
Sodium Chloride (NaCl): A byproduct of the reaction with hydrochloric acid.
Scientific Research Applications
Sodium tetraborate pentahydrate has a wide range of applications in scientific research:
Mechanism of Action
Sodium tetraborate pentahydrate exerts its effects primarily through hydrolysis, forming a mildly alkaline solution that can neutralize acids . It also combines with strong alkalis to form compounds of lower pH, making it an effective buffering agent . In biological systems, boric acid, a product of sodium tetraborate hydrolysis, inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors .
Comparison with Similar Compounds
Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O):
Anhydrous Sodium Tetraborate (Na₂B₄O₇): Lacks water of crystallization and is used in high-temperature applications.
Sodium Perborate (NaBO₃·H₂O): Used as a bleaching agent in detergents.
Uniqueness: Sodium tetraborate pentahydrate is unique due to its specific hydration state, which provides a balance between solubility and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
12045-88-4 |
|---|---|
Molecular Formula |
B4H14Na2O17-6 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
disodium;hydrogen borate;pentahydrate |
InChI |
InChI=1S/4BHO3.2Na.5H2O/c4*2-1(3)4;;;;;;;/h4*2H;;;5*1H2/q4*-2;2*+1;;;;; |
InChI Key |
XXFRGKJCAANFNE-UHFFFAOYSA-N |
Canonical SMILES |
B(O)([O-])[O-].B(O)([O-])[O-].B(O)([O-])[O-].B(O)([O-])[O-].O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



